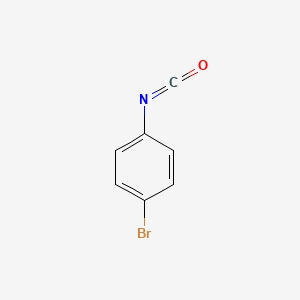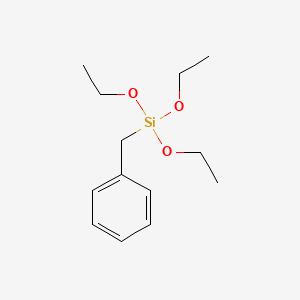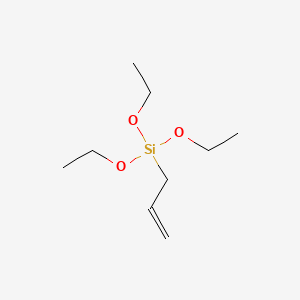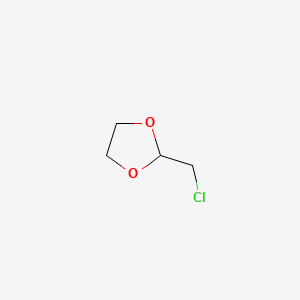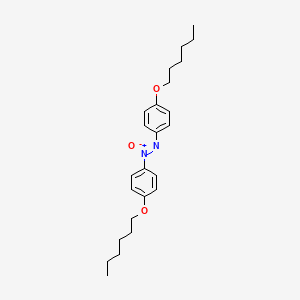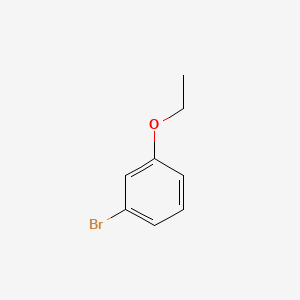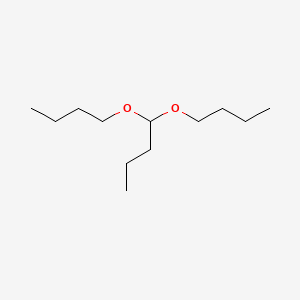
Amberlyst(R) 15
Vue d'ensemble
Description
Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves the polymerization of ethylbenzene and diethenylbenzene in the presence of a sulfonic acid group. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process may include steps such as purification and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Amberlyst(R) 15 undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under certain conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonic acid group.
Substitution: Substituted aromatic compounds.
Esterification: Esters of benzenesulfonic acid.
Applications De Recherche Scientifique
Amberlyst(R) 15 has several scientific research applications:
Thermoelectric Applications: When doped in poly(3,4-ethylenedioxythiophene), it shows significant improvements in thermoelectric properties.
Electrocatalysis: Effective dopant in conducting polymer films for electrocatalysis.
Polymer Synthesis and Characterization: Used in the synthesis of various polymers and chemical transformations.
Coordination Polymers and Catalysis: Important in the synthesis of organosilver(I) coordination polymers.
Polymeric Catalysis: Used in the copolymerization of acrylates with ethene.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. It can also form complexes with metal ions, enhancing its catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.
Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.
Uniqueness
Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.
Propriétés
IUPAC Name |
1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVGXQOXWGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960068 | |
| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow pellets; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20290 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
39389-20-3 | |
| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


